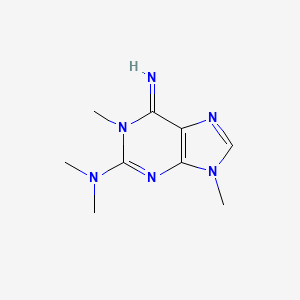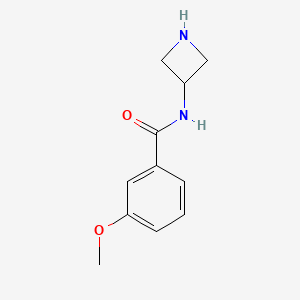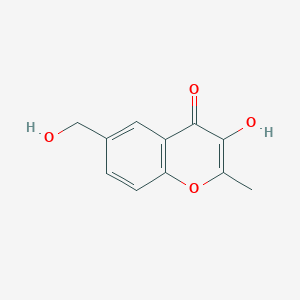![molecular formula C5H5BrN2S B11894810 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common approach for the assembly of the imidazo[2,1-b]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole, the reaction involves the use of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction typically occurs under mild conditions, with the product forming upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form more complex derivatives or reduction to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b]thiazole derivatives, while oxidation and reduction reactions can lead to the formation of more complex or modified compounds.
Applications De Recherche Scientifique
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer, anti-inflammatory, antimicrobial, and antibacterial activities.
Industry: Used as a catalyst in asymmetric synthesis and other chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with biological macromolecules. For example, it can bind to DNA and proteins, affecting their function and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share the imidazo[2,1-b]thiazole scaffold but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C5H5BrN2S |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
2-bromo-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C5H5BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h3H,1-2H2 |
Clé InChI |
GJDVVIHDJDOODN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=C(SC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)




